4-benzoyl-5-(furan-2-yl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one
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Overview
Description
4-Benzoyl-5-(furan-2-yl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of pyrrolidinone derivatives and features a benzoyl group, a furan ring, a hydroxyl group, and a morpholine moiety. Its unique structure makes it a subject of interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-benzoyl-5-(furan-2-yl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one typically involves multiple steps, starting with the formation of the pyrrolidinone core. One common approach is the cyclization of a suitable precursor containing the furan ring and morpholine group under acidic or basic conditions. The benzoyl group is then introduced through acylation reactions using benzoyl chloride or benzoyl anhydride.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of solvents, catalysts, and reaction conditions is optimized to achieve high yields and purity. Purification techniques such as recrystallization, chromatography, or distillation are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or amines.
Addition: Electrophilic addition reactions may involve the use of strong acids or Lewis acids.
Major Products Formed: The reactions can yield various products, including oxidized derivatives, reduced forms, substituted analogs, and addition products, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology: The biological applications of this compound include its potential use as a bioactive molecule in drug discovery. Its structural features may interact with biological targets, leading to the development of new therapeutic agents.
Medicine: In medicine, this compound may be explored for its pharmacological properties. It could serve as a lead compound for the development of drugs targeting various diseases, such as cancer, inflammation, or microbial infections.
Industry: In industry, this compound can be utilized in the production of advanced materials, such as polymers or coatings, due to its chemical stability and functional properties.
Mechanism of Action
The mechanism by which 4-benzoyl-5-(furan-2-yl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Benzofuran derivatives: These compounds share the furan ring and benzoyl group but may differ in their substituents and functional groups.
Pyrrolidinone derivatives: These compounds have a similar pyrrolidinone core but may vary in their side chains and additional functional groups.
Uniqueness: 4-Benzoyl-5-(furan-2-yl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one is unique due to its combination of the furan ring, benzoyl group, hydroxyl group, and morpholine moiety. This combination of functional groups provides it with distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
(4E)-5-(furan-2-yl)-4-[hydroxy(phenyl)methylidene]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c25-20(16-6-2-1-3-7-16)18-19(17-8-4-13-29-17)24(22(27)21(18)26)10-5-9-23-11-14-28-15-12-23/h1-4,6-8,13,19,25H,5,9-12,14-15H2/b20-18+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMTYJNCCLPTHLL-CZIZESTLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCCN2C(/C(=C(/C3=CC=CC=C3)\O)/C(=O)C2=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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